molecular formula C15H19FN4O2 B6449104 8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one CAS No. 2640814-47-5

8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Número de catálogo: B6449104
Número CAS: 2640814-47-5
Peso molecular: 306.34 g/mol
Clave InChI: WPHDKFLCNVRYMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structure and Synthesis The compound 8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one is a structurally complex azaspiro derivative featuring a bicyclo[3.2.1]octane core fused to a morpholinone ring. The 5-fluoropyrimidin-4-yl substituent at the 8-position and the 4'-methyl group on the morpholinone ring are critical for its pharmacological properties. Synthetic routes for analogous compounds (e.g., tert-butyl-protected intermediates) involve spirocyclization reactions between N-Boc-nortropinone and substituted phenols or amines, followed by deprotection and functionalization .

The fluorine atom on the pyrimidine ring likely enhances binding affinity and metabolic stability, while the 4'-methyl group may modulate lipophilicity and pharmacokinetics .

Propiedades

IUPAC Name

8-(5-fluoropyrimidin-4-yl)-4'-methylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2/c1-19-8-15(22-7-13(19)21)4-10-2-3-11(5-15)20(10)14-12(16)6-17-9-18-14/h6,9-11H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHDKFLCNVRYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC3CCC(C2)N3C4=NC=NC=C4F)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azaspiro Derivatives

Compound Name Molecular Weight Key Substituents Biological Activity/Applications Synthesis Route Commercial Availability (Price Range) References
8-(5-fluoropyrimidin-4-yl)-4'-methyl-8-azaspiro[...]-5'-one (Target) ~322.3* 5-fluoropyrimidin-4-yl, 4'-methyl Not reported (kinase inhibition inferred) Spirocyclization, fluoropyrimidine coupling Not listed
8-(4-chloro-3-nitrobenzenesulfonyl)-4',6'-dimethyl-8-azaspiro[...]-5'-one 443.9 Chloronitrobenzenesulfonyl, 4',6'-dimethyl Research reagent Sulfonylation of spiro intermediate $81–$372 (1 mg–100 mg)
8-azaspiro[...]-5'-one hydrochloride 232.7 Hydrochloride salt Intermediate for drug discovery Epoxide ring-opening, HCl treatment $NA (250 mg–10 g available)
tert-Butyl 5'-oxo-8-azaspiro[...]-8-carboxylate 296.4 tert-Butyl carbamate Synthetic intermediate Boc-protection of spiroamine $NA (250 mg–1 g available)
8-(4-fluorobenzyl)-1′-(pent-4-enyl)-8-azaspiro[...]-2′,5′-dione 372.4 4-fluorobenzyl, pentenyl Cytotoxic (IC₅₀ = 8.2 µM in leukemia) Alkylation of hydantoin intermediate Not listed

*Estimated based on molecular formula C₁₆H₁₈F₃N₅O₂.

Key Comparisons

Substituent Effects on Bioactivity The 5-fluoropyrimidin-4-yl group in the target compound is analogous to 4-fluorobenzyl in ’s cytotoxic derivative (IC₅₀ = 8.2 µM). Fluorine atoms enhance electronegativity and binding to hydrophobic enzyme pockets, improving potency . 4'-Methyl substitution (target) vs.

Synthetic Accessibility The target compound’s synthesis likely parallels routes in and , where epoxide intermediates react with amines to form morpholinones. In contrast, sulfonylated derivatives () require additional sulfonylation steps, increasing complexity .

Commercial Viability

  • Hydrochloride salts () and tert-butyl-protected intermediates () are widely available for drug discovery, while sulfonylated analogs () are sold at premium prices ($81–$372), reflecting their niche applications .

Structural Analogues in Kinase Inhibition

  • and highlight pyrimidine- and pyrazole-containing azaspiro compounds targeting kinases. The target’s 5-fluoropyrimidinyl group may similarly inhibit kinases like EGFR or ALK, though specific data is lacking .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substituents: Improve metabolic stability and target affinity (e.g., 5-fluoropyrimidinyl vs. non-fluorinated analogs) .
  • Morpholinone vs. Chromanone Rings: Morpholinones (target) exhibit better aqueous solubility than chromanones () due to the oxygen-rich morpholine ring .
  • Spiro vs. Non-Spiro Scaffolds: Spiro frameworks (target) reduce conformational flexibility, enhancing selectivity but complicating synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.